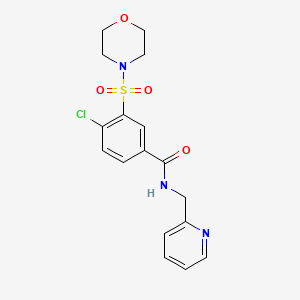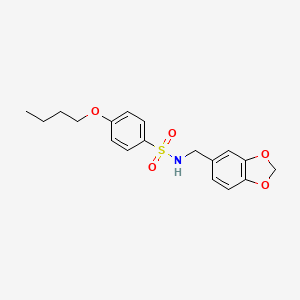![molecular formula C14H13ClN6S B4585213 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585213.png)
2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the one typically involves heterocyclization reactions, cyclocondensation, and reactions with various reagents to introduce different substituents. For example, compounds within this family, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-c]pyrimidines, have been synthesized using a variety of starting materials and reagents, indicating a versatile approach to their construction. Key methods involve reacting amino derivatives with carbon-based electrophiles to form the desired heterocyclic systems (Velihina et al., 2023).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of several fused rings, including pyrazole, triazole, and pyrimidine rings. X-ray crystallography, spectroscopic methods (e.g., NMR and IR), and computational studies (e.g., DFT calculations) are commonly used to elucidate their structures, providing insights into their three-dimensional conformation and electronic properties. These analyses are crucial for understanding the reactivity and potential interactions of these compounds with biological targets (Lahmidi et al., 2019).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and rearrangement reactions, enabling the introduction of different functional groups or the modification of existing ones. The reactivity is influenced by the electronic nature of the fused ring system and the presence of substituents, which can affect the overall chemical behavior and biological activity of these molecules. The versatility in chemical reactions allows for the synthesis of a wide array of derivatives with potentially varied biological activities (Abdelhamid et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Modifications to the core structure or the introduction of different substituents can significantly alter these properties, affecting their suitability for different applications, including medicinal chemistry. For instance, the introduction of water-solubilizing groups can improve the solubility and bioavailability of these compounds for biological applications (Baraldi et al., 2012).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research has focused on the development of novel heterocyclic compounds through reactions involving similar structural motifs. For example, the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing 1,2,3-triazole moieties has been explored. These reactions leverage sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with various heterocyclic amines and diazonium salts, yielding compounds with potential pharmaceutical interest due to their antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antimicrobial Agents
Another area of research involves the synthesis of thiophene-based heterocycles, including pyrazole, pyridine, [1,2,4]triazolo[1,5-α]pyrimidine, benzimidazo[1,2-a]pyrimidine, and 1,2,4-triazolo[3,4-c][1,2,4]triazine derivatives, for evaluating their potential as antimicrobial agents. Some of these compounds have shown potent activity against various fungal species, indicating their potential in developing new antimicrobial therapies (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).
Antiviral Research
The synthesis and molecular docking study of novel pyrimidine derivatives against COVID-19 highlight the application of these compounds in antiviral research. Specific derivatives were synthesized and evaluated for their potency against SARS-CoV-2, with some showing promising activity in comparison to established protease inhibitors. This research demonstrates the potential of such compounds in the development of new treatments for viral infections (Alamshany et al., 2023).
Propriétés
IUPAC Name |
4-(4-chloro-2,5-dimethylpyrazol-3-yl)-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6S/c1-6-8(3)22-14-9(6)13-17-12(19-21(13)5-16-14)11-10(15)7(2)18-20(11)4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWAPRHKWBJKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=C(C(=NN4C)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-benzyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4585142.png)
![allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4585146.png)
![1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585158.png)
![4-[2-(2,5-dichlorophenoxy)propanoyl]morpholine](/img/structure/B4585161.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4585168.png)


![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4585191.png)
![1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)
![3-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4585209.png)
![2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585224.png)
![N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4585231.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4585233.png)